molecular formula C12H6N2 B177745 1,3-Dicyanonaphthalene CAS No. 18713-36-5

1,3-Dicyanonaphthalene

Cat. No.: B177745
CAS No.: 18713-36-5
M. Wt: 178.19 g/mol
InChI Key: CMDWPFFYPYYSEO-UHFFFAOYSA-N
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Description

1,3-Dicyanonaphthalene is an organic compound with the molecular formula C12H6N2 It is a derivative of naphthalene, characterized by the presence of two cyano groups (-CN) attached to the first and third positions of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dicyanonaphthalene can be synthesized through several methods. One common approach involves the cyanation of naphthalene derivatives. For example, the palladium-catalyzed cyanation of 8-bromonaphthalene-1-carbonitrile is a high-yielding method . This reaction typically uses potassium hexacyanoferrate(II) as the cyanide source and is conducted in the presence of a palladium catalyst under controlled conditions.

Industrial Production Methods: Industrial production of naphthalene-1,3-dicarbonitrile often involves similar cyanation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dicyanonaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-1,3-dicarboxylic acid.

    Reduction: Reduction reactions can convert the cyano groups to amines, resulting in naphthalene-1,3-diamine.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Naphthalene-1,3-dicarboxylic acid.

    Reduction: Naphthalene-1,3-diamine.

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

1,3-Dicyanonaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which naphthalene-1,3-dicarbonitrile exerts its effects depends on the specific reactions it undergoes. For example, in biological systems, the compound may interact with enzymes and proteins, leading to various biochemical effects. The cyano groups can participate in nucleophilic and electrophilic interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    Naphthalene-1,8-dicarbonitrile: Similar in structure but with cyano groups at the first and eighth positions.

    Naphthalene-2,3-dicarbonitrile: Cyano groups at the second and third positions.

    Naphthalene-1,4-dicarbonitrile: Cyano groups at the first and fourth positions.

Uniqueness: 1,3-Dicyanonaphthalene is unique due to the specific positioning of its cyano groups, which influences its chemical reactivity and potential applications. The position of the cyano groups affects the electronic distribution within the molecule, leading to distinct chemical and physical properties compared to its isomers.

Properties

IUPAC Name

naphthalene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2/c13-7-9-5-10-3-1-2-4-12(10)11(6-9)8-14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDWPFFYPYYSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571918
Record name Naphthalene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18713-36-5
Record name Naphthalene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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